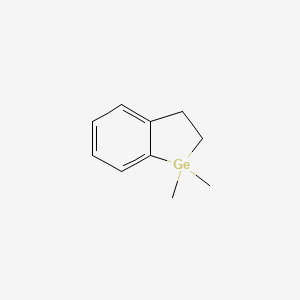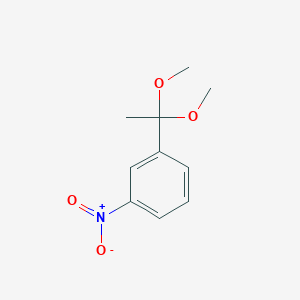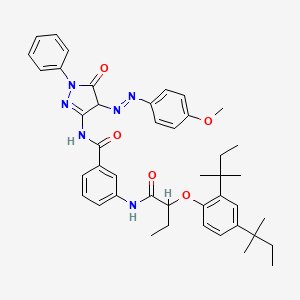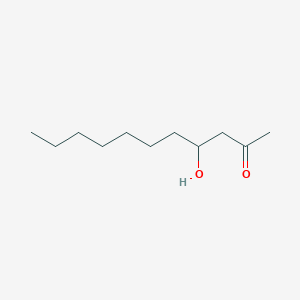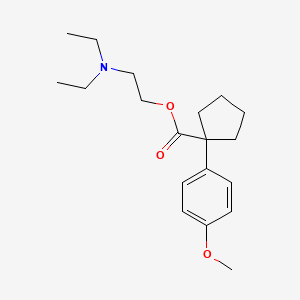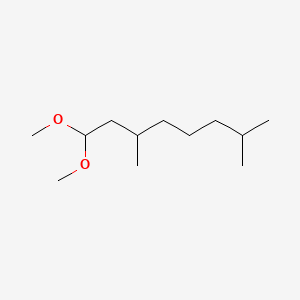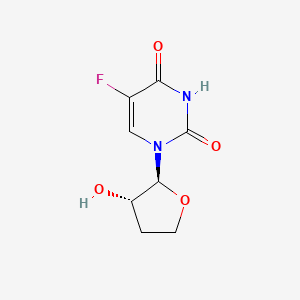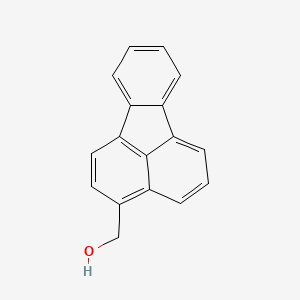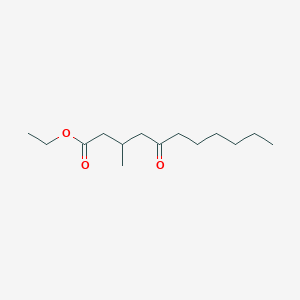
Ethyl 3-methyl-5-oxoundecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-methyl-5-oxoundecanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavoring agents. This compound, with its specific structure, has unique properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-methyl-5-oxoundecanoate can be synthesized through several methods. One common approach is the esterification reaction, where an alcohol reacts with a carboxylic acid in the presence of an acid catalyst. For this compound, the reaction involves ethyl alcohol and 3-methyl-5-oxoundecanoic acid under acidic conditions .
Industrial Production Methods
In industrial settings, the production of esters like this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-5-oxoundecanoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the ester group to a carboxylic acid.
Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions
Major Products Formed
Oxidation: 3-methyl-5-oxoundecanoic acid.
Reduction: 3-methyl-5-hydroxyundecanol.
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Ethyl 3-methyl-5-oxoundecanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of esterases and other enzymes that hydrolyze esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biodegradable polymers.
Industry: Utilized in the production of fragrances, flavoring agents, and as a solvent in various industrial processes .
Mechanism of Action
The mechanism by which ethyl 3-methyl-5-oxoundecanoate exerts its effects involves its interaction with enzymes that hydrolyze esters. The ester bond is cleaved, releasing the corresponding alcohol and acid. This reaction is catalyzed by esterases, which are enzymes that specifically target ester bonds .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Ethyl propionate: Used in the food industry for its pineapple-like aroma .
Uniqueness
Ethyl 3-methyl-5-oxoundecanoate stands out due to its specific structure, which imparts unique chemical properties and reactivity. Its longer carbon chain and the presence of a methyl group at the third position make it distinct from simpler esters like ethyl acetate or methyl butyrate .
Properties
CAS No. |
66427-27-8 |
|---|---|
Molecular Formula |
C14H26O3 |
Molecular Weight |
242.35 g/mol |
IUPAC Name |
ethyl 3-methyl-5-oxoundecanoate |
InChI |
InChI=1S/C14H26O3/c1-4-6-7-8-9-13(15)10-12(3)11-14(16)17-5-2/h12H,4-11H2,1-3H3 |
InChI Key |
LDYYTSAFICQNQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)CC(C)CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


